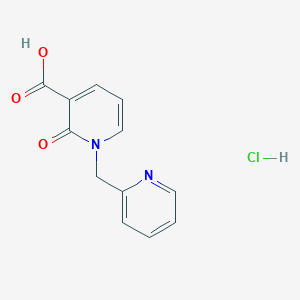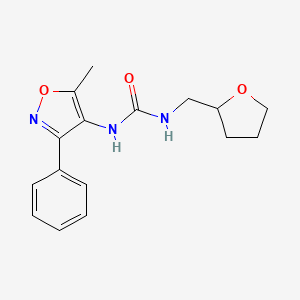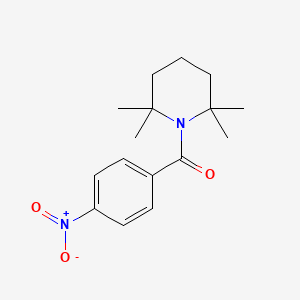
2-氧代-1-(吡啶-2-基甲基)-1,2-二氢吡啶-3-羧酸盐酸盐
描述
“2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride” is a chemical compound. Its empirical formula is C7H7NO3 and it has a molecular weight of 153.14 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (pyridin-2-yl)methyl 2-oxo-1-[(pyridin-2-yl)methyl]-1,2-di-hydroquinoline-4-carboxylate hemihydrate was achieved by the reaction of 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid with 2-(bromomethyl)pyridine hydrobromide under phase-transfer catalysis conditions using tetra-n-butylammonium bromide (TBAB) as a catalyst .科学研究应用
神经疾病研究
该化合物因其作为 AMPA 型离子型谷氨酸受体的非竞争性拮抗剂的作用,已参与神经疾病的研究。 这是很重要的,因为谷氨酸能神经传递功能障碍是癫痫和其他神经疾病发病机制的已知因素 .
抗癫痫活性
在临床前模型中,这种被称为帕拉米帕奈的化合物已显示出作为口服活性抗癫痫药物的希望。 它在体外和体内癫痫模型中均表现出有效活性,表明其有潜力发展成为治疗难治性部分性发作的药物 .
抗菌和抗病毒活性
吡啶化合物,包括我们感兴趣的化合物的衍生物,已显示出与胸腺嘧啶激酶的良好结合相互作用,胸腺嘧啶激酶是 DNA 合成中重要的酶。 这表明在开发抗菌和抗病毒疗法方面具有潜在应用 .
生物成像应用
该化合物的衍生物已被用于酸催化的反应中,以生产可用于生物成像应用的新型杂化产品。 这突出了它在增强医学诊断成像技术的效用 .
作用机制
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have shown a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to act as a noncompetitive antagonist of AMPA-type ionotropic glutamate receptors . This interaction inhibits the receptor’s activity, which can modulate neurotransmission and potentially affect neurological functions. The compound’s structure allows it to bind to the receptor in a manner that prevents the normal action of glutamate, thereby altering the receptor’s function without directly competing with the natural ligand .
Cellular Effects
The effects of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AMPA receptors can lead to changes in intracellular calcium levels, which in turn can affect various downstream signaling pathways . This modulation can result in altered gene expression and metabolic activity, potentially impacting cell survival, proliferation, and differentiation.
Molecular Mechanism
At the molecular level, 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of AMPA receptors by binding to a site distinct from the glutamate binding site . This noncompetitive inhibition prevents the receptor from being activated by glutamate, leading to a decrease in excitatory neurotransmission. Additionally, the compound may influence other molecular targets, such as enzymes involved in metabolic pathways, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to sustained inhibition of AMPA receptors, resulting in prolonged changes in cellular function and signaling pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit AMPA receptor activity without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as motor impairment and altered behavior, due to excessive inhibition of excitatory neurotransmission . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may be metabolized by liver enzymes, leading to the formation of various metabolites that can have distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety, as well as its potential interactions with other drugs and biomolecules.
Transport and Distribution
Within cells and tissues, 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution can affect its local concentration and, consequently, its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.ClH/c15-11-10(12(16)17)5-3-7-14(11)8-9-4-1-2-6-13-9;/h1-7H,8H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEVQBBSJFVHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC=C(C2=O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1408297.png)


![1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408302.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1408307.png)
![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)




![{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1408316.png)



